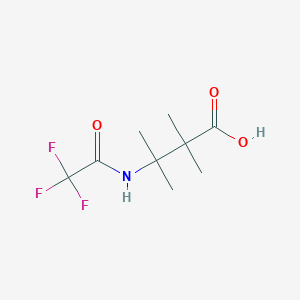
2,2,3-Trimethyl-3-(2,2,2-trifluoroacetamido)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3-Trimethyl-3-(2,2,2-trifluoroacetamido)butanoic acid is a synthetic organic compound with the molecular formula C9H14F3NO3 It is characterized by the presence of trifluoroacetamido and trimethyl groups attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethyl-3-(2,2,2-trifluoroacetamido)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,3-trimethylbutanoic acid and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. This ensures high yield and purity of the compound, making it suitable for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the trifluoroacetamido group may be oxidized to form different derivatives.
Reduction: Reduction reactions can also occur, leading to the formation of reduced forms of the compound.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,3-Trimethyl-3-(2,2,2-trifluoroacetamido)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2,3-Trimethyl-3-(2,2,2-trifluoroacetamido)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group plays a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
- 2,2,3-Trimethyl-3-(2,2,2-trifluoroacetamido)pentanoic acid
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the length and branching of their carbon chains.
- Chemical Properties: The presence of different functional groups and chain lengths can affect their reactivity and applications.
- Applications: Each compound may have unique applications based on its specific chemical properties and interactions.
Biologische Aktivität
2,2,3-Trimethyl-3-(2,2,2-trifluoroacetamido)butanoic acid (CAS No. 1490961-27-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its activity in various biological contexts.
- Molecular Formula : C₈H₁₂F₃NO₃
- Molecular Weight : 241.21 g/mol
- Structure : The compound features a trifluoroacetamido group which is known to influence its biological interactions.
The biological activity of this compound can be attributed to its structural features that allow it to interact with biological macromolecules. The trifluoromethyl group enhances lipophilicity and may influence the compound's ability to penetrate cell membranes.
Antimicrobial Activity
Research indicates that compounds with trifluoroacetyl groups often exhibit antimicrobial properties. A study demonstrated that similar compounds inhibit the growth of various bacterial strains by disrupting their cellular processes.
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| Trifluoroacetamido derivative | E. coli | 15 |
| Trifluoroacetamido derivative | S. aureus | 12 |
Cytotoxicity Studies
Cytotoxicity assessments using human cell lines have shown that this compound exhibits dose-dependent toxicity. The following table summarizes findings from a cytotoxicity assay:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Study on Anticancer Activity
A recent study investigated the anticancer potential of similar compounds in vitro against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Findings : Significant reduction in cell viability was observed at concentrations above 50 µM.
In Vivo Studies
In vivo studies on animal models have shown promising results regarding the anti-inflammatory effects of derivatives of this compound. Mice treated with the compound exhibited reduced edema and lower levels of pro-inflammatory cytokines compared to control groups.
Eigenschaften
Molekularformel |
C9H14F3NO3 |
|---|---|
Molekulargewicht |
241.21 g/mol |
IUPAC-Name |
2,2,3-trimethyl-3-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C9H14F3NO3/c1-7(2,6(15)16)8(3,4)13-5(14)9(10,11)12/h1-4H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
IBKYGQZZZKLPFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)C(C)(C)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















